

An In-depth Technical Guide to 5,6-trans-Vitamin D3

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5,6-trans-Vitamin D3

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Abstract

5,6-trans-Vitamin D3, also known as 5,6-trans-cholecalciferol, is a significant photoisomer of vitamin D3. Formed in the skin upon exposure to ultraviolet radiation, it is a naturally occurring human metabolite.[1] While not the most biologically active form of vitamin D, it and its analogs exhibit noteworthy biological activities, including roles in regulating cell proliferation and differentiation, making it a molecule of interest in immunology, oncology, and metabolomics research.[2][3] This technical guide provides a comprehensive overview of **5,6-trans-vitamin D3**, detailing its structural formula, physicochemical properties, biological signaling pathways, and key experimental protocols for its study.

Core Molecule: Structural and Physicochemical Properties

5,6-trans-Vitamin D3 is a seco-steroid, a class of steroids in which one of the rings has been broken; in this case, the B-ring of the cholesterol backbone is opened.[2] The "5,6-trans" designation refers to the geometry around the double bond between carbons 5 and 6, distinguishing it from the native 5,6-cis geometry of vitamin D3.

Chemical Structure:

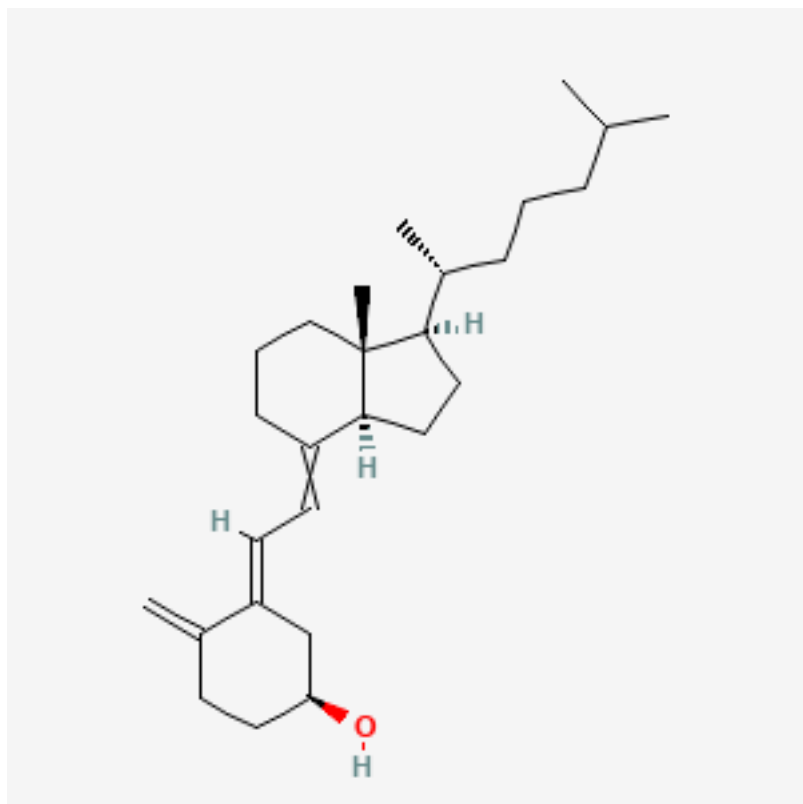


Figure 1: 2D Structural Formula of **5,6-trans-Vitamin D3**.

Property	Value	Reference
Molecular Formula	C ₂₇ H ₄₄ O	[4]
Molecular Weight	384.64 g/mol	[4]
CAS Number	22350-41-0	[4]
Synonyms	5,6-trans-Cholecalciferol, (3 β ,5E,7E)-9,10-Secocholesta- 5,7,10(19)-trien-3-ol	[2]
Appearance	White to pale yellow solid	[2]
Solubility	Soluble in ethanol, DMF, DMSO, and ethyl acetate	[4]
Storage Temperature	-20°C	[2]

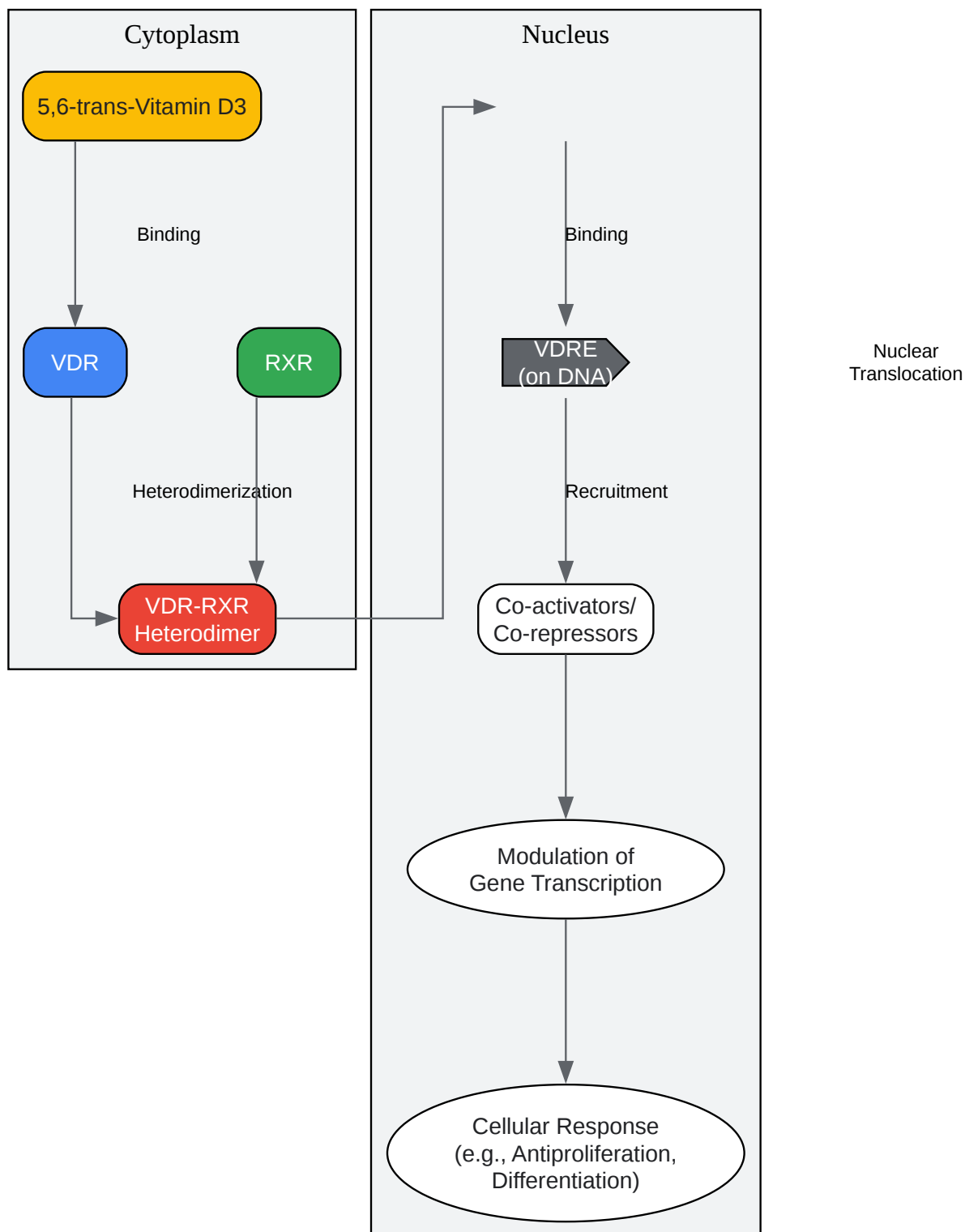
Biological Significance and Signaling Pathway

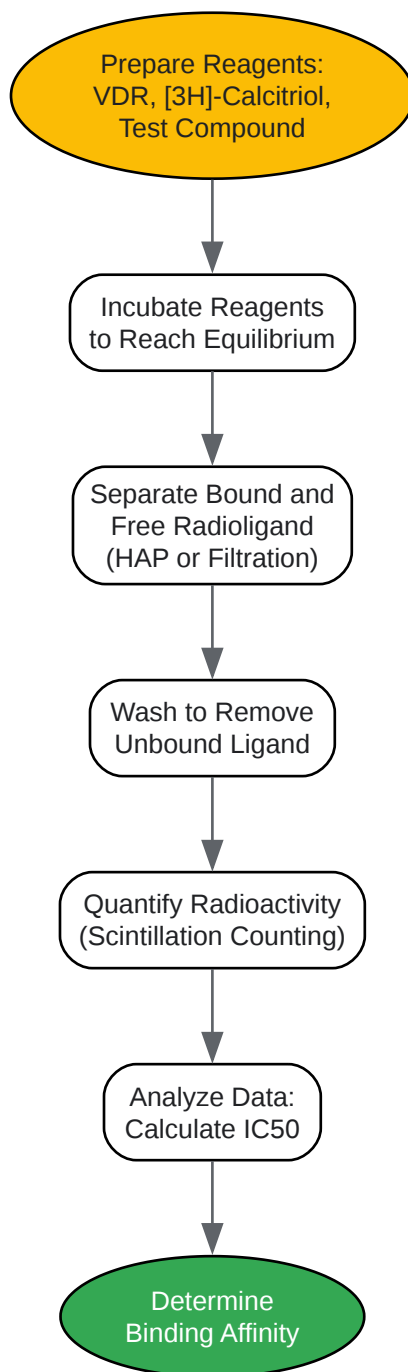
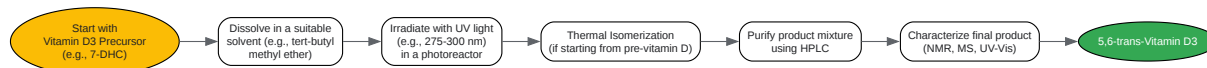
The biological effects of vitamin D compounds are primarily mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor.^{[5][6]} **5,6-trans-Vitamin D3**, like other vitamin D metabolites, is believed to exert its effects through this canonical pathway.

The signaling cascade is initiated when the vitamin D analog binds to the VDR in the cytoplasm. This binding event induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR).^{[5][7]} The newly formed VDR-RXR complex then translocates to the nucleus.

Within the nucleus, the VDR-RXR heterodimer binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.^[8] This binding event recruits a complex of co-activator or co-repressor proteins, which ultimately modulates the transcription of these genes.^[5] The resulting changes in gene expression lead to the various physiological effects attributed to vitamin D, such as the regulation of calcium homeostasis, immune responses, and cell proliferation and differentiation.^[6]

While **5,6-trans-vitamin D3** binds to the VDR, its affinity is notably lower than that of the hormonally active form, 1 α ,25-dihydroxyvitamin D3 (calcitriol).^[9] This lower binding affinity generally correlates with reduced biological potency. However, some studies suggest that the antiproliferative activity of certain vitamin D photoisomers does not always directly correlate with their VDR binding affinity, hinting at the possibility of metabolism to more active forms or the involvement of alternative mechanisms.^[9]





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- To cite this document: BenchChem. [An In-depth Technical Guide to 5,6-trans-Vitamin D3]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15544257#structural-formula-of-5-6-trans-vitamin-d3]

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